molecular formula C19H12ClF3N2O B2893158 N-(4-chlorophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide CAS No. 1092345-84-0

N-(4-chlorophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide

Cat. No.: B2893158
CAS No.: 1092345-84-0
M. Wt: 376.76
InChI Key: WIGNVJCIRAGZFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide is a complex organic compound that features a trifluoromethyl group, a chlorophenyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the trifluoromethylation of a pyridine derivative, followed by coupling with a chlorophenyl benzamide precursor. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(4-chlorophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated benzamides and pyridine derivatives. Examples include:

  • N-(4-chlorophenyl)-3-(trifluoromethyl)benzamide
  • 3-(trifluoromethyl)pyridin-2-yl]benzamide

Uniqueness

N-(4-chlorophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-chlorophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClF3N2O/c20-15-5-7-16(8-6-15)25-18(26)13-3-1-2-12(10-13)17-9-4-14(11-24-17)19(21,22)23/h1-11H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGNVJCIRAGZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.